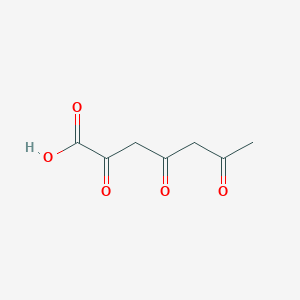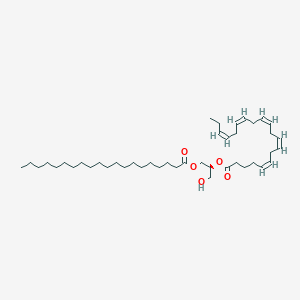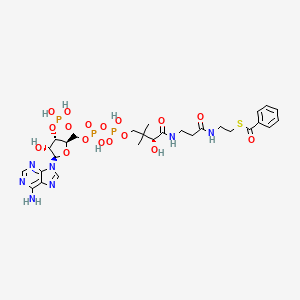
Benzoyl-coa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoyl-CoA is the simplest member of the class of benzoyl-CoAs that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of benzoic acid. It has a role as a mouse metabolite. It derives from a benzoic acid. It is a conjugate acid of a this compound(4-).
科学的研究の応用
1. Role in Anaerobic Degradation of Aromatic Compounds
- Benzoyl-CoA (benzoyl-coenzyme A) plays a crucial role in the anaerobic degradation of aromatic compounds, serving as a common intermediate in the metabolism of various aromatic substances. The degradation process involves enzymes like this compound reductase which catalyze the reduction of aromatic rings to cyclohexadiene compounds, a process analogous to the Birch reduction used in chemical synthesis but occurring under physiological conditions. This enzymatic reaction is essential in the bacterial degradation of aromatic compounds and highlights the significance of this compound in microbial metabolism and environmental carbon cycling (Kung et al., 2010) (Song & Ward, 2005).
2. Involvement in Aerobic and Anaerobic Catabolism
- Research has demonstrated that this compound is involved in both aerobic and anaerobic catabolism of benzoate. This indicates that this compound is a versatile intermediate, functioning in various metabolic pathways across different species and environmental conditions. The enzyme this compound ligase, essential for the initial steps of benzoate degradation, was found to be active under both aerobic and anaerobic conditions, suggesting the enzyme's adaptability and the pivotal role of this compound in metabolic processes (Zaar et al., 2001) (Kawaguchi et al., 2006).
3. Genetic Diversity and Ecological Significance
- The genetic diversity of this compound reductase genes in various denitrifying bacterial isolates and sediment samples emphasizes the widespread presence and ecological importance of this compound-related pathways in natural environments. These genes are considered potential genetic markers for monitoring aromatic compound degradation, indicating the crucial role of this compound in environmental biogeochemical cycles and its potential application in environmental monitoring and bioremediation efforts (Song & Ward, 2005).
4. Insights into Metabolic Pathways
- Studies on the enzymatic activities and genetic aspects of this compound and related enzymes provide valuable insights into the metabolic pathways of anaerobic and aerobic degradation of aromatic compounds. Understanding these pathways is crucial for deciphering the complex mechanisms of carbon cycling in nature and can aid in the development of biotechnological applications targeting the degradation of environmental pollutants or the biosynthesis of valuable chemical products (Zaar et al., 2001) (Kawaguchi et al., 2006).
特性
分子式 |
C28H40N7O17P3S |
|---|---|
分子量 |
871.6 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate |
InChI |
InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |
InChIキー |
VEVJTUNLALKRNO-TYHXJLICSA-N |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
同義語 |
enzoyl-CoA benzoyl-coenzyme A benzoyl-coenzyme A, 14C-labeled coenzyme A, benzoyl- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





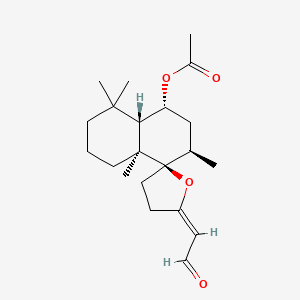
![(12E,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1243749.png)



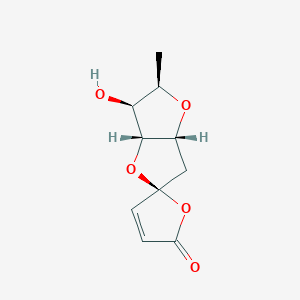

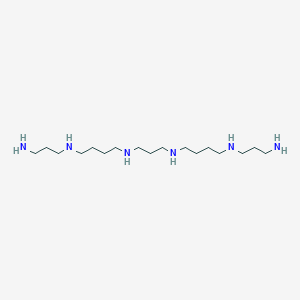
![(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1243762.png)
![[(Z)-tetradec-7-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243763.png)
